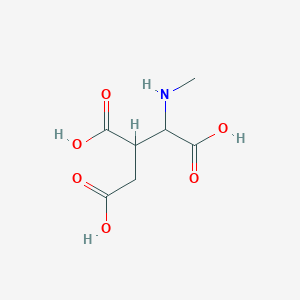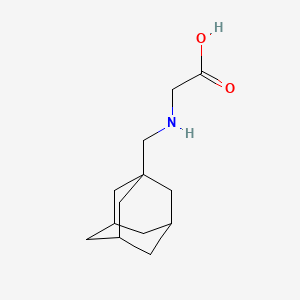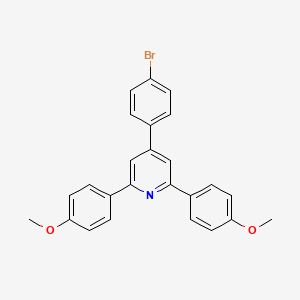
1-(Methylamino)propane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid
Industrial Production Methods: The industrial production of this compound typically involves the use of solid acid catalysts and hydrogenation processes. For example, a sequential one-pot dehydration-hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst can yield high amounts of the compound under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the reagents and conditions used.
Scientific Research Applications
1-(Methylamino)propane-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of high-value plasticizers and other industrial chemicals.
Mechanism of Action
1-(Methylamino)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase . This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid. The compound binds to aconitase, lacking the hydroxyl group necessary for the enzyme to complete the reaction, thus halting the cycle .
Comparison with Similar Compounds
Citric Acid: Similar in structure but contains a hydroxyl group that allows it to participate fully in the Krebs cycle.
Aconitic Acid: An intermediate in the Krebs cycle, similar in structure but with different functional groups.
Isocitric Acid: Another intermediate in the Krebs cycle, differing in the arrangement of carboxyl and hydroxyl groups.
Uniqueness: 1-(Methylamino)propane-1,2,3-tricarboxylic acid is unique due to its specific inhibition of aconitase, which distinguishes it from other tricarboxylic acids that participate in the Krebs cycle .
Properties
CAS No. |
185306-35-8 |
|---|---|
Molecular Formula |
C7H11NO6 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-(methylamino)propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11NO6/c1-8-5(7(13)14)3(6(11)12)2-4(9)10/h3,5,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
CSHIJZRQFBFWPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C(CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)





![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)




![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
